1,2,3-Tris(decyl)naphthalene
Description
1,2,3-Tris(decyl)naphthalene is a polyalkylated naphthalene derivative featuring a naphthalene core substituted with three decyl (C₁₀H₂₁) chains at the 1-, 2-, and 3-positions. For instance, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), a naphthalene-based compound with decyl chains, has been studied for its fluorescence and third-order nonlinear optical properties, suggesting that alkyl chain length and substitution patterns significantly influence material behavior .
Properties
CAS No. |
90454-23-2 |
|---|---|
Molecular Formula |
C40H68 |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
1,2,3-tris-decylnaphthalene |
InChI |
InChI=1S/C40H68/c1-4-7-10-13-16-19-22-25-30-36-35-37-31-28-29-33-39(37)40(34-27-24-21-18-15-12-9-6-3)38(36)32-26-23-20-17-14-11-8-5-2/h28-29,31,33,35H,4-27,30,32,34H2,1-3H3 |
InChI Key |
QYHOENGEWOBHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyl)naphthalene typically involves the alkylation of naphthalene with decyl halides. A common method is the Friedel-Crafts alkylation, where naphthalene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Tris(decyl)naphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(decyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of decyl-substituted naphthoic acids.
Reduction: Formation of decyl-substituted naphthols.
Substitution: Formation of nitro or sulfonic acid derivatives of 1,2,3-Tris(decyl)naphthalene.
Scientific Research Applications
1,2,3-Tris(decyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(decyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The decyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing cellular processes.
Comparison with Similar Compounds
1,2,3-Trimethylnaphthalene
- Structure : Naphthalene with methyl (-CH₃) groups at positions 1, 2, and 3.
- Molecular Formula : C₁₃H₁₄; Molecular Weight : 170.25 g/mol .
- Properties : Shorter alkyl chains result in lower molecular weight and higher volatility compared to 1,2,3-Tris(decyl)naphthalene. Methyl groups reduce hydrophobicity, making it more soluble in polar solvents.
Decyl 6-(Decyloxy)Naphthalene-2-Carboxylate (D6DN2C)
- Structure : Naphthalene with a decyloxy (-O-C₁₀H₂₁) group at position 6 and a decyl ester (-COO-C₁₀H₂₁) at position 2.
- Properties: Exhibits fluorescence and nonlinear optical behavior due to extended π-conjugation and alkyl chain flexibility. The decyl chains enhance thermal stability and reduce crystallinity, favoring optical applications .
1,3-Di-iso-propyl Naphthalene
- Structure : Naphthalene with iso-propyl (-CH(CH₃)₂) groups at positions 1 and 3.
- Limited data on bioactivity or material properties .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| 1,2,3-Tris(decyl)naphthalene | ~532.9 (estimated) | Three decyl chains | High hydrophobicity, low solubility in water | Materials science, coatings |
| 1,2,3-Trimethylnaphthalene | 170.25 | Three methyl chains | Volatile, moderate solubility in organics | Industrial synthesis |
| D6DN2C | ~446.6 | Decyloxy, decyl ester | Fluorescence, nonlinear optical response | Optical devices |
- Solubility: Decyl substituents drastically reduce aqueous solubility but improve compatibility with nonpolar solvents and polymers.
- Thermal Stability : Longer alkyl chains (e.g., decyl) increase melting and boiling points compared to methyl or iso-propyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
